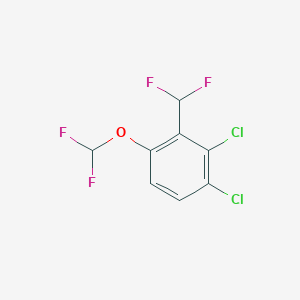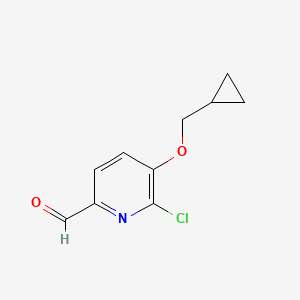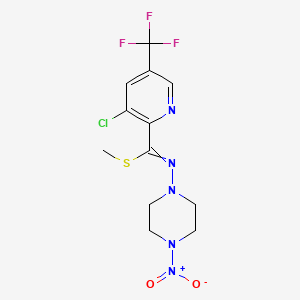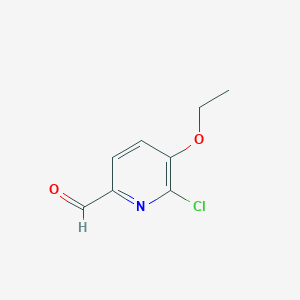
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride
説明
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride (DCDF) is a fluorinated organic compound that has been studied extensively due to its unique properties and potential applications. It is a highly reactive compound and is used as a reagent in organic synthesis. DCDF is an organofluorine compound, which means that it contains both carbon and fluorine atoms. This combination of atoms gives DCDF a number of interesting characteristics, such as high thermal stability, low volatility, and low toxicity. DCDF is also a strong oxidizing agent, making it useful for a variety of applications.
科学的研究の応用
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is used in a variety of scientific research applications, such as in the synthesis of organic compounds, in the study of reaction mechanisms, and in the study of biochemical and physiological effects. This compound is also used as a reagent in organic synthesis and as a catalyst in various reactions. Additionally, this compound is used as a fluorinating agent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride is a strong oxidizing agent, which means that it can oxidize other molecules. This oxidation process is typically initiated by the reaction of this compound with an organic compound, resulting in the formation of an intermediate product. This intermediate product is then further oxidized by the this compound, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can interact with various biological molecules. It has been shown to react with proteins, lipids, and nucleic acids, resulting in changes in their structure and function. Additionally, this compound is known to interact with enzymes, which can lead to changes in their activity. Furthermore, this compound has been shown to affect cell signaling pathways, resulting in changes in cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride has a number of advantages for use in laboratory experiments. For example, it is a highly reactive compound and is relatively easy to handle. Additionally, it is thermally stable and has low volatility, making it suitable for use in a variety of laboratory settings. Furthermore, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is also a strong oxidizing agent, which can lead to the formation of unwanted side products. Additionally, this compound is a fluorinated compound and can be difficult to remove from reaction mixtures.
将来の方向性
2,3-Dichloro-6-(difluoromethoxy)benzodifluoride has a number of potential applications in the field of organic synthesis. For example, it could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound could be used to study reaction mechanisms, biochemical and physiological effects, and cell signaling pathways. Furthermore, this compound could be used in the development of new catalysts and synthetic methods. Finally, this compound could be used in the development of new materials and nanomaterials.
特性
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-3-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4O/c9-3-1-2-4(15-8(13)14)5(6(3)10)7(11)12/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLHKRSTMSNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)





![(3Z)-3-[(2-Iodophenyl)methylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B1413230.png)


![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)
